molecular formula C20H21F3N2O2 B2562147 (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351660-83-7

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2562147
CAS No.: 1351660-83-7
M. Wt: 378.395
InChI Key: YXFNXMRPJMMHTQ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C20H21F3N2O2 and its molecular weight is 378.395. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

  • Compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone have been synthesized and evaluated for their antioxidant properties. These include derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and their brominated versions. The antioxidant activities were assessed through various in vitro assays, showing that these compounds could be potential antioxidants owing to their structural features (Çetinkaya et al., 2012).

Photophysical and Electroluminescent Properties

  • Research into the photophysical and electroluminescent properties of similar compounds has been conducted. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized. These complexes demonstrated efficient red emission and were explored for use in organic light-emitting diodes (Kang et al., 2011).

Neurokinin-1 Receptor Antagonism

  • A compound with a similar structure, featuring a morpholino group and trifluoromethyl phenyl segment, has been studied as a neurokinin-1 receptor antagonist. This compound showed promise in pre-clinical tests for efficacy in emesis and depression, highlighting the potential therapeutic applications of these types of molecules (Harrison et al., 2001).

Synthesis and Crystallography

  • The synthesis and crystal structure of compounds with similar structural features have been studied. For example, a study on 12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, synthesized from natural podocarpic acid, provides insights into the structural aspects and potential synthetic pathways for related compounds (Bakare et al., 2005).

Catalysis and Molecular Logic Devices

  • Other research focuses on the use of similar compounds in catalysis and as molecular logic devices. For instance, compounds with dimethylamino phenyl groups have been explored for their role in catalytic hydrogenations and as components of molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms (Guerriero et al., 2011; ZammitRamon et al., 2015).

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFNXMRPJMMHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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